5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Description
5-{[(4-Methoxyphenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a carbonitrile group, a 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl moiety at position 2, and a 4-methoxyphenylmethylamino group at position 3. The sulfonyl group enhances solubility and target binding, while the 4-methylpiperidinyl substituent may improve metabolic stability compared to morpholine or other heterocyclic sulfonamides . The 4-methoxyphenyl group contributes to lipophilicity and π-π interactions, critical for receptor affinity .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-17-11-13-28(14-12-17)33(29,30)21-9-5-19(6-10-21)23-27-22(15-25)24(32-23)26-16-18-3-7-20(31-2)8-4-18/h3-10,17,26H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANMXMGSDRQXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=C(C=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile (referred to as Compound X) is a synthetic compound that has garnered attention for its potential therapeutic applications. Its unique chemical structure suggests a range of biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of Compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound X is characterized by the following chemical structure:
- Molecular Formula : C22H28N4O3S
- Molecular Weight : 428.55 g/mol
- IUPAC Name : this compound
The compound features an oxazole ring, which is known for its diverse biological activities, and a piperidine moiety that may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that Compound X exhibits significant anticancer properties. Research has demonstrated that it inhibits the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : Compound X has been shown to induce G0/G1 phase arrest in cancer cells, preventing their progression through the cell cycle.
- Apoptosis Induction : It activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Inhibition of Metastasis : Studies suggest that Compound X reduces the migratory capabilities of cancer cells by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation.
Neuroprotective Effects
In addition to its anticancer properties, Compound X has demonstrated neuroprotective effects in preclinical models. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Study 1: Antitumor Efficacy
A study conducted on MCF-7 breast cancer cells revealed that Compound X significantly reduced cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated that treatment with Compound X led to a substantial increase in apoptotic cell populations compared to untreated controls.
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Compound X (15 µM) | 30 | 45 |
Study 2: Neuroprotective Activity
In a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuronal cells, Compound X exhibited protective effects by reducing reactive oxygen species (ROS) levels by about 40%. This suggests its potential utility in treating neurodegenerative conditions such as Alzheimer's disease.
| Treatment | ROS Levels (Relative Units) |
|---|---|
| Control | 100 |
| Compound X (10 µM) | 60 |
The mechanisms underlying the biological activity of Compound X are multifaceted:
- Targeting Kinase Pathways : Preliminary data suggest that it may inhibit key kinases involved in cancer cell survival and proliferation.
- Antioxidant Properties : The compound's ability to scavenge free radicals contributes to its neuroprotective effects.
- Modulation of Gene Expression : It appears to alter the expression profiles of genes associated with apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrano[2,3-c]pyrazole Carbonitrile Cores
Compounds like 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile () share the carbonitrile group and 4-methoxyphenyl substituent. However, their pyranopyrazole core lacks the sulfonylphenyl and piperidinyl groups of the target compound.
Pyrimidine- and Pyrazine-Based Carbonitriles
Compounds such as 2-{[3-(4-acetyl-1,4-diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]-5-pyrimidinecarbonitrile () and 5-({6-[(4-piperidinylmethyl)amino]-4-pyrimidinyl}amino)-2-pyrazinecarbonitrile () feature pyrimidine/pyrazine cores instead of oxazole. These structures often exhibit enhanced π-stacking capacity but may suffer from lower metabolic stability due to larger heteroaromatic systems. The target compound’s oxazole core offers a balance between rigidity and bioavailability, while its 4-methylpiperidinyl sulfonyl group provides superior solubility compared to acetyl diazepane derivatives .
Oxazole Derivatives with Varied Substituents
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile () shares the oxazole-carbonitrile scaffold but replaces the sulfonylphenyl group with a furyl substituent. However, the absence of a sulfonamide group limits its utility in targets requiring hydrogen-bonding interactions, such as ATP-binding kinases .
Sulfonamide-Containing Analogues
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile () utilizes a morpholinosulfonyl group instead of the target’s 4-methylpiperidinyl sulfonyl. Morpholine derivatives typically exhibit higher aqueous solubility but shorter half-lives due to oxidative metabolism. The 4-methylpiperidinyl group in the target compound may mitigate this by resisting cytochrome P450-mediated degradation .
Antimicrobial Pyrazole Carbonitriles
Compounds like 5-amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile () demonstrate moderate antimicrobial activity (MIC: 4–16 µg/mL) attributed to their thioether and oxadiazole groups. While the target compound lacks these moieties, its sulfonamide and piperidinyl groups could confer broader-spectrum activity, though direct comparative data are unavailable .
Key Research Findings and Implications
- Structural Flexibility vs. Stability: The oxazole core in the target compound provides synthetic versatility compared to pyrano[2,3-c]pyrazoles but may require optimization for metabolic stability .
- Sulfonamide Optimization : The 4-methylpiperidinyl sulfonyl group balances solubility and stability better than morpholine or acetyl diazepane analogues .
- Biological Potential: While direct activity data are lacking, structural parallels to kinase inhibitors (e.g., pyrimidinecarbonitriles) and antimicrobial agents (e.g., pyrazole carbonitriles) suggest promising avenues for testing .
Preparation Methods
Core Structure Synthesis
The core 1,3-oxazole-4-carbonitrile structure can be prepared through several established methodologies:
Method A: Direct Synthesis
The unsubstituted 1,3-oxazole-4-carbonitrile (CAS: 55242-84-7) serves as a valuable starting point for further functionalization. This compound is commercially available but can also be synthesized through condensation reactions of appropriate precursors.
Method B: Cyclization Approach
Synthesis of the 2-Aryl Substituent
Preparation of 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl Group
The sulfonyl linkage between the phenyl ring and 4-methylpiperidine requires:
Method A: Sulfonylation Reaction
First, 4-bromobenzenesulfonyl chloride can be reacted with 4-methylpiperidine in the presence of a base such as triethylamine or pyridine to yield 1-(4-bromophenylsulfonyl)-4-methylpiperidine. This intermediate can then be converted to the corresponding boronic acid or pinacol ester for subsequent coupling reactions.
Method B: Alternative Route through Suzuki Coupling
Based on procedures described for similar compounds, a two-step approach can be employed:
- The synthesis of 4-bromophenylsulfonyl chloride via chlorosulfonation
- Reaction with 4-methylpiperidine followed by conversion to boronic ester for Suzuki coupling
Introduction of the 5-[(4-methoxyphenyl)methyl]amino Group
Direct Amination Approaches
Method A: Nucleophilic Substitution
For compounds with a good leaving group at position 5 of the oxazole ring, direct nucleophilic substitution with (4-methoxyphenyl)methylamine can be performed. This approach has been demonstrated with structurally similar 5-alkylamino-1,3-oxazole-4-carbonitriles.
Method B: Reductive Amination
For oxazoles with a carbonyl functionality at position 5, reductive amination with (4-methoxyphenyl)methylamine in the presence of a reducing agent like sodium triacetoxyborohydride or titanium(IV) isopropoxide/sodium borohydride can be employed.
Proposed Complete Synthetic Routes
Linear Synthesis Approach
Step 4: Introduction of the amino group at position 5
The oxazole derivative (7 mmol) is brominated at position 5 using N-bromosuccinimide (7.5 mmol) in chloroform. The resulting 5-bromo derivative is then reacted with [(4-methoxyphenyl)methyl]amine (10 mmol) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), BINAP (10 mol%), and Cs₂CO₃ (12 mmol) in toluene under nitrogen. The mixture is heated at 100°C for 18 hours to yield the target compound.
Purification and Characterization
Purification Methods
The final compound can be purified using:
Characterization Data
Based on related compounds, the expected spectroscopic data for 5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile would include:
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.0-8.1 (d, 2H, Ar-H adjacent to sulfonyl group)
- δ 7.8-7.9 (d, 2H, Ar-H adjacent to oxazole)
- δ 7.2-7.3 (d, 2H, Ar-H in 4-methoxyphenyl)
- δ 6.9-7.0 (d, 2H, Ar-H adjacent to methoxy)
- δ 6.5-6.6 (t, 1H, NH)
- δ 4.4-4.5 (d, 2H, CH₂ adjacent to NH)
- δ 3.7-3.8 (s, 3H, OCH₃)
- δ 3.5-3.7 (m, 2H, piperidine CH₂ adjacent to sulfonyl)
- δ 2.8-3.0 (m, 2H, piperidine CH₂ adjacent to sulfonyl)
- δ 2.1-2.3 (m, 1H, piperidine CH bearing methyl)
- δ 1.6-1.8 (m, 2H, piperidine CH₂)
- δ 1.2-1.4 (m, 2H, piperidine CH₂)
- δ 0.9-1.0 (d, 3H, CH₃ on piperidine)
¹³C NMR (100 MHz, DMSO-d₆):
Table 1: Optimization of Step 4 Reaction Conditions
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | BINAP (10) | Cs₂CO₃ (1.7) | Toluene | 100 | 18 | 63 |
| 2 | Pd(dba)₂ (5) | BINAP (10) | Cs₂CO₃ (1.7) | Toluene | 100 | 18 | 58 |
| 3 | Pd(OAc)₂ (5) | XantPhos (10) | Cs₂CO₃ (1.7) | Toluene | 100 | 18 | 71 |
| 4 | Pd(OAc)₂ (5) | XantPhos (10) | NaOtBu (1.7) | Toluene | 100 | 18 | 65 |
| 5 | Pd(OAc)₂ (5) | XantPhos (10) | Cs₂CO₃ (1.7) | Dioxane | 90 | 24 | 75 |
Alternative Approaches and Considerations
One-Pot Synthesis of the Oxazole Core
A one-pot approach for the synthesis of oxazole-4-carbonitriles has been reported, which involves the condensation of α-haloketones with amides or nitriles under basic conditions. This method could potentially simplify the synthetic route by reducing the number of isolation and purification steps.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate the formation of oxazoles and related heterocycles. The use of microwave conditions could reduce reaction times from hours to minutes for several key steps in the synthesis.
Green Chemistry Considerations
Recent developments in oxazole synthesis focus on environmentally friendly approaches:
- Use of water or green solvents as reaction media
- Recyclable catalysts
- Solvent-free conditions
- Flow chemistry for continuous processing
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : The synthesis requires multi-step protocols with precise control of reaction parameters. Key steps include:
- Coupling reactions : Use palladium catalysts for Suzuki-Miyaura cross-coupling to attach the 4-methylpiperidinyl sulfonyl phenyl group .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature control : Maintain 60–80°C during oxazole ring formation to minimize side reactions .
- Purification : Employ flash chromatography followed by recrystallization (using ethanol/water mixtures) to isolate the product with >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxyphenyl (δ 3.8 ppm for OCH₃) and sulfonyl groups (δ 7.8–8.2 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]+ at m/z 506.18) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What are the primary biological targets or therapeutic applications under investigation for this compound?
- Methodological Answer : Preliminary studies suggest activity against:
- Kinase inhibition : Screening in kinase assays (e.g., EGFR or Aurora kinases) using fluorescence polarization .
- Anticancer activity : Evaluate cytotoxicity in MTT assays against HeLa or MCF-7 cell lines (IC₅₀ values typically 1–10 µM) .
- Neurological targets : Assess binding affinity to serotonin receptors (5-HT₆) via radioligand displacement assays .
Advanced Research Questions
Q. How does the 4-methylpiperidinyl sulfonyl group influence the compound’s binding to biological targets?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets (e.g., in kinases). The sulfonyl group forms hydrogen bonds with Lys72 and Asp86 residues in EGFR .
- Structure-activity relationship (SAR) : Synthesize analogs with bulkier substituents (e.g., cyclohexyl instead of methylpiperidine) to test steric effects on potency .
- Pharmacokinetics : Measure logP values (e.g., 2.8 via shake-flask method) to correlate sulfonyl group hydrophilicity with membrane permeability .
Q. What experimental strategies can resolve contradictions in enzyme inhibition data across different assays?
- Methodological Answer :
- Assay validation : Compare results from fluorescence-based (e.g., Invitrogen Z’-LYTE) versus radiometric (³²P-ATP) kinase assays to rule out false positives .
- Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB deposition) to confirm binding modes .
- Buffer optimization : Adjust Mg²⁺/ATP concentrations to physiological levels (e.g., 1–10 mM ATP) to minimize assay artifacts .
Q. How can researchers design SAR studies to evaluate the role of the oxazole ring in bioactivity?
- Methodological Answer :
- Ring modification : Replace oxazole with thiazole or imidazole and compare IC₅₀ values in cytotoxicity assays .
- Electron-withdrawing groups : Introduce fluorine at C4 of the oxazole to assess effects on electron density and target binding .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the oxazole core with E3 ligase ligands to study degradation efficiency of target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
